molecular formula C10H13IO3 B14037765 1,2-Dimethoxy-3-ethoxy-5-iodobenzene

1,2-Dimethoxy-3-ethoxy-5-iodobenzene

Cat. No.: B14037765
M. Wt: 308.11 g/mol
InChI Key: AQMNGIBEUHZBHC-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-ethoxy-5-iodobenzene: is an organic compound with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol It is a derivative of benzene, characterized by the presence of methoxy, ethoxy, and iodine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Dimethoxy-3-ethoxy-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

1,2-Dimethoxy-3-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy and ethoxy groups can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzene derivatives .

Scientific Research Applications

1,2-Dimethoxy-3-ethoxy-5-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-ethoxy-5-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom can act as an electrophile, facilitating the formation of intermediates that participate in various chemical reactions. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .

Comparison with Similar Compounds

  • 1,2-Dimethoxy-3-ethoxybenzene
  • 1,2-Dimethoxy-4-ethoxybenzene
  • 1,2-Dimethoxy-3-iodobenzene

Comparison:

1,2-Dimethoxy-3-ethoxy-5-iodobenzene is unique due to the presence of both methoxy and ethoxy groups along with an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

1-ethoxy-5-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C10H13IO3/c1-4-14-9-6-7(11)5-8(12-2)10(9)13-3/h5-6H,4H2,1-3H3

InChI Key

AQMNGIBEUHZBHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OC)I

Origin of Product

United States

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